3-(2,3-Dimethylphenyl)piperidine
Description
3-(2,3-Dimethylphenyl)piperidine is a synthetic piperidine derivative characterized by a piperidine ring substituted at the 3-position with a 2,3-dimethylphenyl group. The compound’s molecular formula is C₁₃H₁₉N, with a molecular weight of approximately 183.25 g/mol (free base) . Its hydrochloride salt form (e.g., 2-(2,3-dimethylphenyl)piperidine hydrochloride) has a molecular weight of 225.76 g/mol, enhancing water solubility .
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3-(2,3-dimethylphenyl)piperidine |
InChI |
InChI=1S/C13H19N/c1-10-5-3-7-13(11(10)2)12-6-4-8-14-9-12/h3,5,7,12,14H,4,6,8-9H2,1-2H3 |
InChI Key |
TXQGNZXKUWJMKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCCNC2)C |
Origin of Product |
United States |
Biological Activity
3-(2,3-Dimethylphenyl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
3-(2,3-Dimethylphenyl)piperidine is characterized by a piperidine ring substituted with a 2,3-dimethylphenyl group. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.
Chemical Structure
- Chemical Formula: C_{13}H_{17}N
- Molecular Weight: 201.28 g/mol
Antiviral Activity
Recent studies have indicated that compounds related to piperidine structures exhibit significant antiviral properties. For instance, piperidine derivatives have been evaluated against HIV-1 and hepatitis C virus (HCV), demonstrating varying degrees of efficacy.
Case Study: Anti-HIV Activity
In a study focusing on piperidine analogs, several compounds were screened for their ability to inhibit HIV-1 replication. The results indicated that certain modifications to the piperidine structure could enhance antiviral potency.
| Compound | EC50 (nM) | CC50 (μM) | SI (Selectivity Index) |
|---|---|---|---|
| Compound A | 1.75 | 117 | 66,857 |
| Compound B | 2.20 | 215 | 97,727 |
EC50 refers to the concentration required to inhibit viral replication by 50%, while CC50 indicates the concentration that causes cytotoxicity in 50% of cells.
The antiviral activity of piperidine derivatives is often attributed to their ability to interfere with viral entry or replication processes. For example, molecular docking studies suggest that these compounds can bind effectively to viral proteins involved in replication.
Neuropharmacological Effects
Piperidine derivatives have also been investigated for their effects on the central nervous system (CNS). Some studies suggest potential applications in treating neurological disorders due to their ability to cross the blood-brain barrier (BBB).
In Silico Studies
In silico assessments have shown that many piperidine-based compounds possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles:
| Compound | Solubility (μg/ml) | GI Absorption (%) | BBB Penetration |
|---|---|---|---|
| Compound A | >70 | High | Yes |
| Compound B | >72 | Moderate | Yes |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(2,3-Dimethylphenyl)piperidine with structurally related piperidine derivatives, emphasizing substituent positions, functional groups, and inferred properties:
Key Structural and Functional Differences:
Substituent Positions on Piperidine: 3-Substituted derivatives (e.g., 3-(2,3-Dimethylphenyl)piperidine) may exhibit distinct steric and electronic profiles compared to 2- or 4-substituted analogs. For instance, 2-(2,3-Dimethylphenyl)piperidine hydrochloride’s 2-position substitution could influence binding to neurotransmitter transporters .
Phenyl Ring Substitutions: 2,3-Dimethylphenyl groups (as in the target compound) create ortho-methyl crowding, possibly reducing rotational freedom compared to para-substituted analogs like 4-(2,5-Dimethylphenyl)piperidine . Quinazolinone and sulfanylacetyl moieties (e.g., in ’s compound) add hydrogen-bonding and electrophilic sites, likely improving target specificity .
Physicochemical Properties :
- Hydrochloride salts (e.g., 2-(2,3-Dimethylphenyl)piperidine hydrochloride) exhibit higher aqueous solubility, making them preferable for pharmaceutical formulations .
- Diphenyl and aryl-substituted derivatives (e.g., 3,5-Dimethyl-2,6-diphenylpiperidine) are more lipophilic, favoring blood-brain barrier penetration .
Biological Activities: Antimicrobial and antitumor activities are reported for 2,6-diphenylpiperidines, attributed to their planar aromatic systems interacting with DNA or enzymes . Quinazolinone-linked piperidines may inhibit kinases or proteases due to their structural mimicry of ATP or peptide substrates .
Research Findings and Implications
- Synthetic Accessibility : 3-(2,3-Dimethylphenyl)piperidine can be synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, though regioselectivity challenges arise with ortho-substituted phenyl groups .
- Structure-Activity Relationships (SAR) : Ortho-methyl groups on the phenyl ring may hinder metabolic oxidation, improving in vivo stability compared to para-methyl analogs .
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